molecular formula C8H10N2O3 B13652656 Methyl 3,5-diamino-2-hydroxybenzoate

Methyl 3,5-diamino-2-hydroxybenzoate

Cat. No.: B13652656
M. Wt: 182.18 g/mol
InChI Key: KOMOWEDNZGOJLU-UHFFFAOYSA-N
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Description

Methyl 3,5-diamino-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of amino groups at the 3 and 5 positions, a hydroxyl group at the 2 position, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-diamino-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-hydroxybenzoate, followed by reduction to introduce the amino groups. The reaction conditions typically involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diamino-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or the aromatic ring.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoates.

Scientific Research Applications

Methyl 3,5-diamino-2-hydroxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3,5-diamino-2-hydroxybenzoate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Similar in structure but lacks the amino groups.

    p-Hydroxybenzoic Acid: Similar but with different substitution patterns.

    Protocatechuic Acid: Contains hydroxyl groups but different amino group positions.

Uniqueness

Methyl 3,5-diamino-2-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3,5-diamino-2-hydroxybenzoate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,9-10H2,1H3

InChI Key

KOMOWEDNZGOJLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)N)O

Origin of Product

United States

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